N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
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Overview
Description
Scientific Research Applications
Quantum-Chemical Calculations and Spectral Shifts
N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide and related compounds have been studied for their potential in forming π-stacking dimers and tetramers, which are significant in understanding spectral shifts in absorption bands. Quantum-chemical calculations have shown that these compounds can form various configurations of dimers and tetramers, influencing their absorption properties (Avakyan, Shapiro, & Alfimov, 2014).
Antimicrobial, Anti-inflammatory, and Psychotropic Activities
Research into derivatives of benzothiazol compounds, including N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide, has demonstrated significant antimicrobial, anti-inflammatory, and psychotropic activities. These compounds have shown effectiveness in in vivo and in vitro studies, indicating their potential in pharmacological applications (Zablotskaya et al., 2013).
Herbicidal Activity
The herbicidal activity of certain benzothiazole derivatives, including N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has been observed, suggesting potential agricultural applications. These compounds have been synthesized and found effective in controlling unwanted vegetation (Liu et al., 2008).
Antimicrobial Activity of Derivatives
Derivatives of N-(naphthalen-1-yl)propanamide, structurally related to benzothiazoles, have demonstrated notable antimicrobial activities. These compounds have been effective against various bacteria and fungi species, highlighting their potential in combating microbial infections (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Synthesis and Biological Evaluation of Thiazolidinone Derivatives
In a study focused on the synthesis of benzothiazole derivatives with thiazolidinone, these compounds were evaluated for their potential in affecting inflammatory processes and wound healing. Specific derivatives have shown promise in inhibiting matrix metalloproteinases (MMPs), which are key in inflammation and tissue damage (Incerti et al., 2018).
Antitumour and Antimalarial Activity
N-heterocyclic ylideneamine gold(I) complexes, including benzothiazole derivatives, have been synthesized and screened for their antitumor and antimalarial activities. These compounds have demonstrated increased activity upon complexation, indicating their potential in medicinal applications (Coetzee et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-12(17)15-14-16(6-2)11-8-9(3)7-10(4)13(11)18-14/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUOONYEBLLUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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